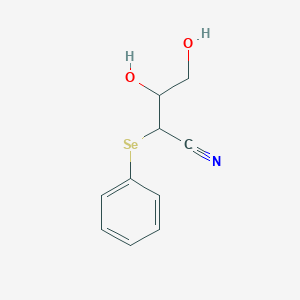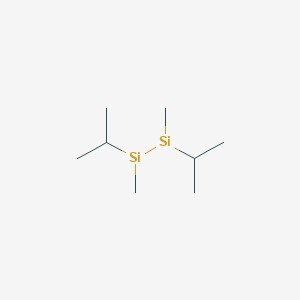
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tert-butyl groups and two methyl groups attached to the anthracene core. The molecular formula of this compound is C22H26, and it has a molecular weight of 290.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- typically involves the alkylation of anthracene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the anthracene, followed by the addition of tert-butyl chloride and methyl iodide to introduce the tert-butyl and methyl groups, respectively .
Industrial Production Methods
the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to its production .
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracene derivatives .
Applications De Recherche Scientifique
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene, 3,6-bis(1,1-dimethylethyl)-: Similar in structure but differs in the arrangement of the aromatic rings.
Anthracene, 9,10-dimethyl-: Lacks the tert-butyl groups, leading to different chemical properties.
Anthracene, 2,6-bis(1,1-dimethylethyl)-: Similar but with tert-butyl groups in different positions.
Uniqueness
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications, such as in the development of organic semiconductors and advanced materials .
Propriétés
Numéro CAS |
142141-89-7 |
|---|---|
Formule moléculaire |
C24H30 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3,6-ditert-butyl-1,8-dimethylanthracene |
InChI |
InChI=1S/C24H30/c1-15-9-19(23(3,4)5)12-17-11-18-13-20(24(6,7)8)10-16(2)22(18)14-21(15)17/h9-14H,1-8H3 |
Clé InChI |
LSPBYBHRLXQGJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC3=C(C=C12)C(=CC(=C3)C(C)(C)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
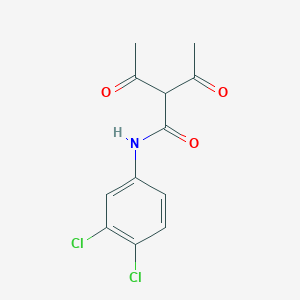
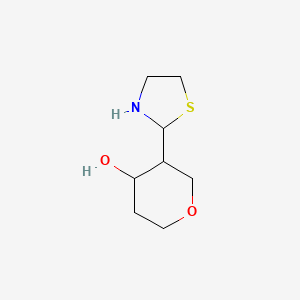
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
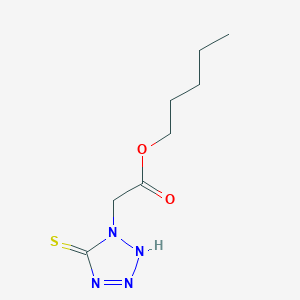
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
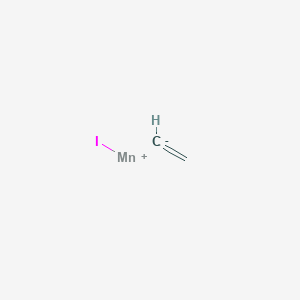
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
